molecular formula C14H27N3O3S2 B2427103 N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide CAS No. 1421491-34-0

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide

Cat. No.: B2427103
CAS No.: 1421491-34-0
M. Wt: 349.51
InChI Key: OUIZBPSMFNQZJP-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H27N3O3S2 and its molecular weight is 349.51. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has revealed their potential as ligands for metal coordination due to their molecular and supramolecular structures. These compounds form hydrogen-bonded dimers and layers, which could be relevant for developing coordination complexes with specific properties (Jacobs, Chan, & O'Connor, 2013).

Catalytic and Synthetic Applications

Sulfonamide derivatives have been used in various catalytic and synthetic applications. For instance, Cp*Ir(pyridinesulfonamide)Cl precatalysts have been synthesized for the base-free transfer hydrogenation of ketones, showcasing the utility of sulfonamide derivatives in catalysis (Ruff, Kirby, Chan, & O'Connor, 2016). Moreover, nicotinium methane sulfonate, a task-specific ionic liquid with dual acid and base functional groups, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyano pyridines, highlighting its potential as a renewable and reusable catalyst for organic synthesis (Tamaddon & Azadi, 2018).

Enzyme Inhibition and Activation

Studies on sulfonamide compounds have also explored their role in enzyme inhibition and activation. For example, 2-hydroxyiminomethyl-N-methylpyridinium methanesulphonate has been used in conjunction with atropine for the treatment of severe organophosphate poisoning, demonstrating the therapeutic potential of sulfonamide derivatives in medical applications (Davies, Green, & Willey, 1959).

Exploration of Methane Activation

Research on methane activation and conversion has also involved sulfonamide-related compounds. For instance, the activation and inactivation of methanol: 2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri in methane to methane conversion processes underline the potential of sulfonamide derivatives in biotechnological applications and renewable energy research (van der Meijden et al., 1983).

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S2/c1-15(22(2,19)20)11-14(18)17-8-5-9-21-12-13(17)10-16-6-3-4-7-16/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZBPSMFNQZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCSCC1CN2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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